![molecular formula C18H23N5O2 B2828050 (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone CAS No. 2034503-25-6](/img/structure/B2828050.png)
(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a pyrazole ring, a piperazine ring, and an isoxazole ring. Pyrazole is a five-membered ring with two nitrogen atoms. Piperazine is a six-membered ring with two nitrogen atoms. Isoxazole is a five-membered ring with an oxygen atom and a nitrogen atom. These rings are common in many biologically active compounds and are often used in drug design .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole, piperazine, and isoxazole rings in separate steps, followed by their connection through appropriate functional groups. The exact synthetic route would depend on the specific substituents on each ring .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the pyrazole, piperazine, and isoxazole rings. These rings can participate in a variety of reactions, including substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrazole, piperazine, and isoxazole rings. These rings can influence properties such as solubility, melting point, and reactivity .科学的研究の応用
Molecular Interactions and Pharmacophore Models
Research on compounds with structural similarities, particularly those featuring pyrazole, piperazine, and isoxazole moieties, has been focused on understanding their molecular interactions with biological receptors. For instance, studies on cannabinoid receptor antagonists reveal how variations in the pyrazole and piperazine structures influence binding affinity and activity, suggesting that our compound could be relevant in developing new pharmacophore models for receptor targeting (J. Shim et al., 2002).
Antimicrobial and Antifungal Properties
Derivatives similar to the compound , particularly those incorporating pyrazole and isoxazole rings, have shown promising antibacterial and antifungal activities. This suggests potential applications in discovering new antimicrobial agents. For example, novel pyrazole and isoxazole derivatives have demonstrated good antibacterial and antifungal efficacy, indicating that our compound might also possess similar bioactivities (P. Sanjeeva et al., 2022).
Anticancer and Antituberculosis Studies
The structural components of our compound suggest potential in anticancer and antituberculosis research. Studies on related compounds have shown significant activity against specific cancer cell lines and tuberculosis bacteria, highlighting the importance of structural motifs present in our compound for therapeutic applications (S. Mallikarjuna et al., 2014).
Heterocyclic Core Replacement in Medicinal Chemistry
Exploration of heterocyclic cores, including pyrazole and piperazine, in the development of new medicinal agents, underscores the versatility of these structures in drug design. The compound's structural features may contribute to the discovery of novel histamine H3 receptor antagonists or similar targets, enhancing the pharmacological toolbox (Devin M. Swanson et al., 2009).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-21-17(11-14(19-21)12-2-3-12)22-6-8-23(9-7-22)18(24)15-10-16(25-20-15)13-4-5-13/h10-13H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOTUQSUNFYYFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4=NOC(=C4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。